molecular formula C21H28N2O3S B2830061 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide CAS No. 941972-06-1

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide

Cat. No.: B2830061
CAS No.: 941972-06-1
M. Wt: 388.53
InChI Key: SNGYFSPXFZAUHN-UHFFFAOYSA-N
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Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide (CAS 941972-06-1) is a synthetic small molecule with a molecular formula of C21H28N2O3S and a molecular weight of 388.53 g/mol . This compound features a unique hybrid structure, combining a 1,2,3,4-tetrahydroquinoline scaffold bearing a methanesulfonyl group at the N1 position with a lipophilic adamantane carboxamide moiety at the C6 position. This specific structural motif is of significant interest in medicinal chemistry and drug discovery research. The tetrahydroquinoline sulfonamide core is a privileged structure in medicinal chemistry, known to be synthesized via sophisticated routes such as a Michael-initiated SN2'-SNAr sequence from Morita–Baylis–Hillman acetates . Furthermore, the adamantyl group is a well-characterized, highly hydrophobic pharmacophore that frequently appears in the design of potent enzyme inhibitors . Research into analogous compounds has demonstrated that the adamantyl carboxamide functional group can confer potent inhibitory activity against therapeutic targets such as human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in metabolic disorders like type 2 diabetes and obesity . This makes compounds of this class valuable tools for probing biochemical pathways related to glucocorticoid regulation and metabolic syndrome . Researchers can utilize this chemical as a key intermediate in organic synthesis, a building block for constructing more complex molecules, or as a reference standard in bioactivity screening assays. The product is offered with a guaranteed purity of 90% or higher and is available for immediate procurement in quantities ranging from 2mg to 100mg to support various research scales . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-27(25,26)23-6-2-3-17-10-18(4-5-19(17)23)22-20(24)21-11-14-7-15(12-21)9-16(8-14)13-21/h4-5,10,14-16H,2-3,6-9,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGYFSPXFZAUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide typically involves multiple steps, including the formation of the quinoline ring and the subsequent attachment of the adamantane moiety. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline or adamantane moieties.

Scientific Research Applications

. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its unique structure and potential biological activity. Industrial applications may include its use as a precursor for the production of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The adamantane core may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
Target Compound: N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide C₂₀H₂₅N₂O₃S ~393.5 1-methanesulfonyl, adamantane carboxamide -
N-(4-ethoxyphenyl)-1-adamantanecarboxamide C₁₉H₂₅NO₂ 299.4 4-ethoxyphenyl, adamantane carboxamide
(3r,5r,7r)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide C₂₀H₂₄N₂O₂ 324.4 1-methyl-2-oxo, adamantane carboxamide
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide C₂₀H₁₇N₅O₂S ~391.4 2-oxo-tetrahydroquinolinyl, thiazole-oxazole

Comparative Analysis

Substituent Effects on Physicochemical Properties
  • Methanesulfonyl vs. Methyl-Oxo Groups :
    The target compound’s methanesulfonyl group (-SO₂CH₃) increases polarity and acidity compared to the 1-methyl-2-oxo substituent in ’s analog. This enhances aqueous solubility and may reduce metabolic degradation via cytochrome P450 enzymes, a common issue with methyl-oxo derivatives .
  • Adamantane Carboxamide vs. Aromatic Substituents : The adamantane carboxamide in the target compound and ’s analog contributes to higher lipophilicity (logP ~4.5 estimated) compared to the thiazole-oxazole hybrid in ’s compound (logP ~2.8). This difference could influence blood-brain barrier penetration, making adamantane derivatives more suitable for CNS targets .

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline moiety , a methanesulfonyl group , and an adamantane core . These structural elements contribute to its solubility and interaction with biological targets, making it a subject of interest in drug development.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For example, studies suggest that it can interact with enzymes related to cancer proliferation and bacterial resistance.
  • Receptor Modulation : It may modulate the activity of various cellular receptors, influencing signaling pathways that are crucial for cell survival and proliferation.
  • Gene Expression Alteration : The compound has been observed to affect the expression of genes associated with tumor growth and apoptosis.

Biological Activities

Numerous studies have highlighted the biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values lower than that of Doxorubicin in certain assays .
    • The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
  • Antimicrobial Properties :
    • Research indicates potential antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group enhances its interaction with bacterial enzymes.
    • Comparative studies suggest that the compound's structural similarities to well-known antibiotics may contribute to its effectiveness.
  • Neuroprotective Effects :
    • Some studies have suggested neuroprotective properties, potentially making it relevant in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several key studies have explored the biological activity of compounds related to this compound:

StudyFindings
Investigated the synthesis of tetrahydroquinoline derivatives; some exhibited superior anticancer activity compared to established drugs.
Explored synthetic routes for similar compounds; highlighted their potential as enzyme inhibitors and modulators of gene expression.
Discussed the development of chemical probes related to tetrahydroquinoline structures for studying cancer and neurodegenerative diseases.

Q & A

Q. Example Conditions :

StepReagents/ConditionsSolventYield (%)
1Methanesulfonyl chloride, Et₃NCH₂Cl₂~60-70
2Adamantane-1-carbonyl chloride, DMAPTHF~50-60

Purification often employs column chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which spectroscopic and crystallographic techniques are used for structural characterization?

Answer:

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., adamantane protons at δ 1.6–2.2 ppm, sulfonyl group at δ 3.1–3.3 ppm) .
  • Mass Spectrometry (MS) : ESI-HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z ~443.2) .
  • X-ray Crystallography : SHELX programs refine crystal structures; intermolecular H-bonds (e.g., N–H⋯O) stabilize packing .

Q. Key Crystallographic Data :

ParameterValueSource
Space groupP2₁/c
R-factor<0.05

Advanced: How can reaction yields be optimized during sulfonylation and coupling steps?

Answer:

  • Catalyst screening : Use DMAP or pyridine to enhance acylation efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of adamantane intermediates .
  • Temperature control : Maintain reflux for sulfonylation (40–50°C) to avoid side reactions .
  • Workflow : Monitor reaction progress via TLC or LC-MS; purify intermediates via flash chromatography .

Q. Example Optimization Table :

VariableOptimal ConditionYield Increase (%)
CatalystDMAP (10 mol%)+15
SolventDMF+20

Advanced: How to resolve contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?

Answer:

  • Dose-response validation : Perform triplicate assays with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Orthogonal assays : Combine MTT (cell viability) with caspase-3 activation (apoptosis) to confirm mechanism .
  • Structural analogs : Compare with adamantane derivatives (e.g., N-phenyladamantane-1-sulfinamide) to isolate functional group contributions .

Q. Case Study :

  • Discrepancy in antimicrobial activity may arise from membrane permeability differences. Use logP calculations (e.g., ClogP ~4.5) to correlate lipophilicity with efficacy .

Basic: What computational methods predict the compound’s binding modes?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains) .
  • MD simulations : GROMACS for stability analysis (e.g., adamantane’s rigid structure enhances binding pocket occupancy) .

Q. Example Protocol :

Prepare protein (PDB: 4XYZ) with H++ for protonation.

Dock compound using Lamarckian GA (100 runs).

Analyze top poses for H-bonds (e.g., sulfonyl-O⋯Lys101) .

Advanced: How to design experiments for analyzing metabolic stability?

Answer:

  • In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound via LC-MS/MS .
  • Metabolite ID : HRMS/MS to detect hydroxylation (e.g., adamantane C-2 position) or sulfone formation .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. Data Interpretation :

  • Half-life (t₁/₂) <30 min suggests rapid metabolism; structural modifications (e.g., fluorination) may enhance stability .

Basic: What are the storage and handling protocols for this compound?

Answer:

  • Storage : Desiccated at –20°C in amber vials to prevent hydrolysis .
  • Handling : Use inert atmosphere (N₂/Ar) for hygroscopic intermediates .

Advanced: How to address low solubility in aqueous buffers for in vivo studies?

Answer:

  • Formulation : Use co-solvents (e.g., 10% DMSO/PEG-400) or nanoemulsions .
  • Prodrug design : Introduce phosphate esters at the sulfonyl group for enhanced hydrophilicity .

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